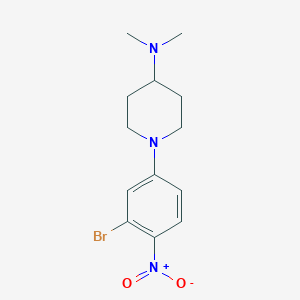

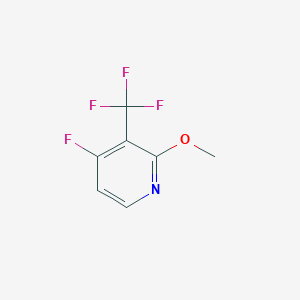

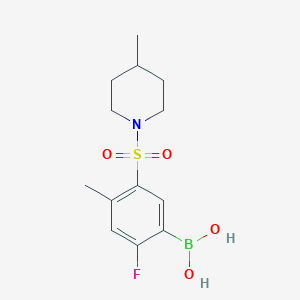

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Overview

Description

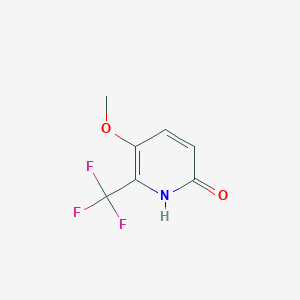

“(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It has a molecular formula of CHBFO and an average mass of 153.947 Da .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the use of pinacol boronic esters . Protodeboronation, a process that is not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH 2 –homologation .Chemical Reactions Analysis

In chemical reactions, this compound can undergo a process called protodeboronation . This process, paired with a Matteson–CH 2 –homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .Scientific Research Applications

Fluorescence and Sensing Applications

- Fluorescence Probe Development : A boron dipyrromethene-based probe was developed for detecting hypochlorous acid (HOCl), demonstrating significant fluorescence enhancement, useful in cell imaging applications (Liu, Vedamalai, & Wu, 2013).

- Selective Detection of H2S in Serum : A fluorescent probe was developed for detecting hydrogen sulfide in serum, using an environment-sensitive fluorophore and a masking reagent for high selectivity (Lee, Sung, Lee, & Han, 2020).

Applications in Herbicides and Synthesis

- Enhancing Herbicide Activity : Fluorine substitution in phenylboronic compounds, like the one , has been shown to alter herbicidal properties, enhancing activity and selectivity in certain crops (Hamprecht, Würzer, & Witschel, 2004).

- Synthesis of Sulfinates : Nickel(II)-catalyzed sulfination of aryl boronic acids, like the mentioned compound, has been used to create sulfinates, which have wide applications in pharmaceuticals and organic synthesis (Lo, Chen, & Willis, 2019).

Nanotechnology and Material Science

- Carbon Nanotube Modulation : Phenyl boronic acids were used to modify single-walled carbon nanotubes for applications in nanotechnology, demonstrating the influence of boronic acid structure on photoluminescence quantum yield (Mu et al., 2012).

- High-Performance Polymers : Novel arylene ether polymers were synthesized using boronic acid derivatives, exhibiting high glass-transition temperatures and solubility in various organic solvents, promising for optical materials (Huang et al., 2007).

Analytical Chemistry

- Kinetic Reactivity Studies : Studies on the kinetic reactivity of boronic acids, including fluorinated derivatives, provide insights into their chemical properties, crucial for analytical applications (Watanabe et al., 2013).

- Synthesis of 3-borono-5-fluorobenzoic Acid : Research on the synthesis of related boronic acids highlights their importance as intermediates in organic synthesis (Hai-xia et al., 2015).

Biochemical Applications

- Fluorometric Measurement of Glycosylated Albumin : The use of phenyl boronic acids in fluorometric assays for measuring glycosylated albumin demonstrates their biochemical utility (Hayashi & Makino, 1985).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways, depending on their structure and properties.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction’s efficiency can be affected by the choice of these reagents, as well as factors such as temperature and solvent .

Future Directions

Biochemical Analysis

Biochemical Properties

(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and as a probe for studying enzyme activity. The compound interacts with enzymes such as proteases and kinases, where it can inhibit their activity by binding to their active sites. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be reversible or irreversible, depending on the nature of the interaction. The compound can also modulate the activity of enzymes by altering their conformation or stability. Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. Studies in animal models have shown that the compound can have dose-dependent effects on various physiological processes, such as metabolism, immune response, and neurological function. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, where it can interact with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are important for understanding the compound’s pharmacodynamics and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors are important for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

[2-fluoro-4-methyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO4S/c1-9-3-5-16(6-4-9)21(19,20)13-8-11(14(17)18)12(15)7-10(13)2/h7-9,17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLMPWJVHKWXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.